Dimethylammonium dimethyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylammonium dimethyldithiocarbamate is an organosulfur compound with the molecular formula C5H14N2S2 and a molecular weight of 166.30 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties and reactivity. This compound is known for its ability to form stable complexes with transition metals, making it valuable in fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylammonium dimethyldithiocarbamate is typically synthesized by reacting dimethylamine with carbon disulfide under alkaline conditions . The reaction proceeds as follows:
(CH3)2NH + CS2 + NaOH → (CH3)2NCS2Na + H2O
The resulting sodium dimethyldithiocarbamate is then treated with dimethylammonium chloride to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the oxidation of this compound in aqueous solution with oxygen, in the presence of carbon disulfide and a lignosulfonate . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Dimethylammonium dimethyldithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or chlorine.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Substitution reactions often occur with halogenated compounds under basic conditions.
Major Products Formed:
Oxidation: Tetramethylthiuram disulfide is a major product formed during the oxidation of this compound.
Reduction: The reduction of the compound can yield dimethylamine and carbon disulfide.
Substitution: Substitution reactions can produce various derivatives depending on the substituents involved.
Scientific Research Applications
Mechanism of Action
The mechanism of action of dimethylammonium dimethyldithiocarbamate involves its strong metal-binding capacity . The compound acts as an enzyme inhibitor by binding to the catalytic and regulatory thiol groups of enzymes, thereby inhibiting their activity . It specifically targets enzymes involved in the tricarboxylic acid cycle, such as α-ketoglutarate oxidase, pyruvic dehydrogenase, and succinic dehydrogenase . This inhibition disrupts cellular metabolism and leads to the compound’s biological effects.
Comparison with Similar Compounds
Dimethylammonium dimethyldithiocarbamate is unique among dithiocarbamates due to its specific structure and reactivity . Similar compounds include:
- Diethylammonium diethyldithiocarbamate
- Sodium diethyldithiocarbamate
- Bis(dimethyldithiocarbamyl) disulfide
Compared to these compounds, this compound exhibits stronger inhibitory effects on sulfhydryl enzymes and forms more stable metal complexes .
Properties
CAS No. |
598-64-1 |
---|---|
Molecular Formula |
C5H14N2S2 |
Molecular Weight |
166.3 g/mol |
IUPAC Name |
dimethylcarbamodithioic acid;N-methylmethanamine |
InChI |
InChI=1S/C3H7NS2.C2H7N/c1-4(2)3(5)6;1-3-2/h1-2H3,(H,5,6);3H,1-2H3 |
InChI Key |
UVOFGKIRTCCNKG-UHFFFAOYSA-N |
SMILES |
C[NH2+]C.CN(C)C(=S)[S-] |
Canonical SMILES |
CNC.CN(C)C(=S)S |
Key on ui other cas no. |
598-64-1 |
Pictograms |
Irritant |
Synonyms |
Carbamic acid dimethyldithio dimethylamine salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of water affect the thermal decomposition of Thiram, and how is DMADC involved?
A3: Thiram, a related compound, decomposes in the presence of water, yielding carbon disulfide, tetramethylthiourea, and DMADC []. While initially thought to be an intermediate in this decomposition, further research suggests that DMADC is a product of a separate, minor reaction pathway []. The majority of Thiram decomposes into tetramethylthiourea and carbon disulfide through Bis(dimethylthiocarbamoyl) monosulfide [].
Q2: Does DMADC interact with other vulcanization accelerators like Tetramethylthiuram disulfide (TMTD) or ZDMC?
A5: Research indicates that DMADC does not react with TMTD or ZDMC []. This lack of interaction simplifies the formulation of rubber compounds containing multiple accelerators.
Q3: What are the solubility properties of DMADC?
A6: DMADC demonstrates good solubility in polar solvents like water, methanol, ethanol, acetone, and chloroform []. Conversely, it shows limited solubility in non-polar solvents such as carbon disulfide, benzene, and ether. It's worth noting that DMADC is insoluble in n-hexane and petroleum ether [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.